![molecular formula C16H27Cl2N3O3S B1242990 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfinylethoxy)benzamide;hydrochloride CAS No. 125557-35-9](/img/structure/B1242990.png)
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfinylethoxy)benzamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfinylethoxy)benzamide;hydrochloride is a compound that belongs to the class of benzamides. It is known for its applications in various fields, including medicine and scientific research. This compound is characterized by its complex structure, which includes an amino group, a chloro group, and a diethylaminoethyl group, among others.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfinylethoxy)benzamide;hydrochloride typically involves multiple steps:
Nitration of o-toluidine: The process begins with the nitration of o-toluidine using nitric acid to produce 4-nitro-o-toluidine.
Conversion to 2-hydroxy-4-nitrotoluene: The 4-nitro-o-toluidine is then converted to 2-hydroxy-4-nitrotoluene by heating with nitrous acid.
Formation of 2-methoxy-4-nitrotoluene: By reacting the resulting 2-hydroxy-4-nitrotoluene with dimethyl sulfate, 2-methoxy-4-nitrotoluene is formed.
Oxidation to 2-methoxy-4-nitrobenzoic acid: The 2-methoxy-4-nitrotoluene is oxidized with potassium permanganate to produce 2-methoxy-4-nitrobenzoic acid.
Formation of 2-methoxy-4-nitrobenzoyl chloride: The latter substituted benzoic acid is treated with thionyl chloride to form 2-methoxy-4-nitrobenzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfinylethoxy group.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group results in the formation of an amino group.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
科学研究应用
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfinylethoxy)benzamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Industry: The compound is used in the production of various chemical products and intermediates.
作用机制
The mechanism of action of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfinylethoxy)benzamide;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with dopamine receptors, particularly the D2 receptor, which plays a role in its antiemetic effects.
Pathways Involved: By blocking dopamine receptors, the compound can inhibit nausea and vomiting pathways, making it useful in the treatment of these conditions.
相似化合物的比较
Similar Compounds
Metoclopramide: A closely related compound with similar antiemetic and prokinetic properties.
Domperidone: Another dopamine receptor antagonist used for similar medical applications.
Prochlorperazine: Used as an antiemetic and antipsychotic agent.
Uniqueness
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfinylethoxy)benzamide;hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of functional groups allows for a range of chemical reactions and interactions with biological targets, making it a versatile compound in both research and medical applications.
属性
CAS 编号 |
125557-35-9 |
|---|---|
分子式 |
C16H27Cl2N3O3S |
分子量 |
412.4 g/mol |
IUPAC 名称 |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfinylethoxy)benzamide;hydrochloride |
InChI |
InChI=1S/C16H26ClN3O3S.ClH/c1-4-20(5-2)7-6-19-16(21)12-10-13(17)14(18)11-15(12)23-8-9-24(3)22;/h10-11H,4-9,18H2,1-3H3,(H,19,21);1H |
InChI 键 |
KDAXHUZRHLYZML-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCS(=O)C)N)Cl.Cl |
规范 SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCS(=O)C)N)Cl.Cl |
同义词 |
4-amino-5-chloro-2-(2-(methylsulfinyl)ethoxy)-N-(2-(diethylamino)ethyl)benzamide ML 1035 ML-1035 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B1242908.png)
![(5R,6R)-3-[(R)-[(E)-2-acetamidoethenyl]sulfinyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1242910.png)
![N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B1242911.png)
![2-(2-furyl)-3-{[(1E)-2-furylmethylene]amino}-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B1242914.png)
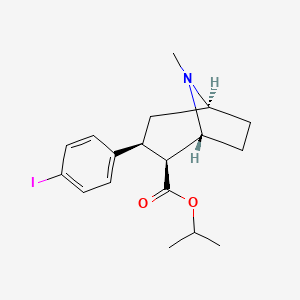
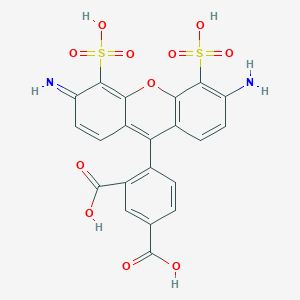
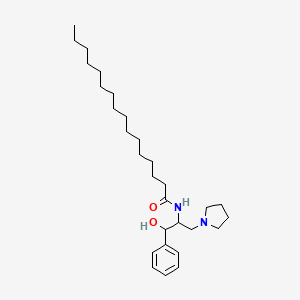
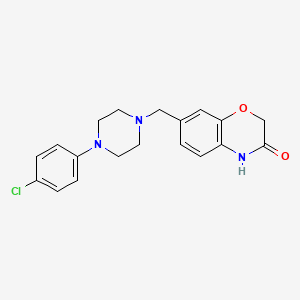
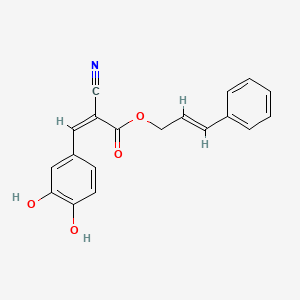
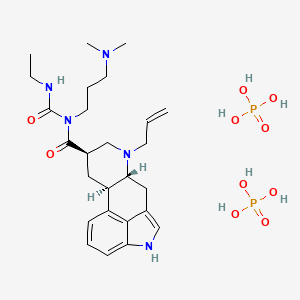
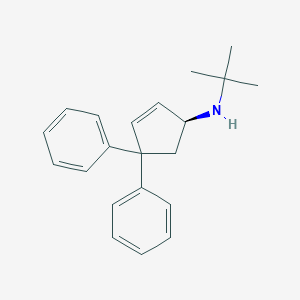
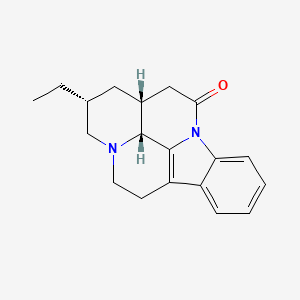
![(3AR,7AR)-OCTAHYDRO-2-[1-IMINO-2-(2-METHOXYPHENYL)ETHYL]-7,7-DIPHENYL-4H-ISOINDOL-4-ONE](/img/structure/B1242926.png)

